molecular formula C17H20BFO2 B13931776 2-(3-Fluoro-8-methyl-1-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Fluoro-8-methyl-1-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13931776
M. Wt: 286.2 g/mol
InChI Key: XWZWQVZXFIDWOF-UHFFFAOYSA-N
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Description

2-(3-Fluoro-8-methyl-1-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound. Organoboron compounds are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a naphthalene ring substituted with a fluoro and a methyl group, and a dioxaborolane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-8-methyl-1-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluoro-8-methyl-1-naphthalenylboronic acid with a suitable dioxaborolane reagent. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction may be catalyzed by palladium complexes.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions for yield and purity. Continuous flow reactors might also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming boronic acids or esters.

    Reduction: Reduction reactions may convert the boron moiety to a borane or other reduced forms.

    Substitution: The fluoro and methyl groups on the naphthalene ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under various conditions.

Major Products

    Oxidation: Boronic acids or esters.

    Reduction: Boranes or other reduced boron compounds.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Chemistry

    Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations.

Biology and Medicine

    Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry

    Material Science: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.

    Agriculture: May be used in the development of agrochemicals.

Mechanism of Action

The mechanism of action for 2-(3-Fluoro-8-methyl-1-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions typically involves the formation of boron-carbon bonds. The boron atom in the dioxaborolane moiety acts as an electrophile, facilitating the formation of new bonds with nucleophiles. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boron and naphthalene components.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another organoboron compound used in similar applications.

    2-Naphthylboronic Acid: Similar structure but without the fluoro and methyl substitutions.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar dioxaborolane moiety but with a phenyl group instead of a naphthalene ring.

Uniqueness

2-(3-Fluoro-8-methyl-1-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitutions on the naphthalene ring, which can influence its reactivity and interactions in chemical and biological systems. The presence of the fluoro group can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C17H20BFO2

Molecular Weight

286.2 g/mol

IUPAC Name

2-(3-fluoro-8-methylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C17H20BFO2/c1-11-7-6-8-12-9-13(19)10-14(15(11)12)18-20-16(2,3)17(4,5)21-18/h6-10H,1-5H3

InChI Key

XWZWQVZXFIDWOF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=CC=CC(=C23)C)F

Origin of Product

United States

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